molecular formula C18H18ClF5N6O B1684092 Cevipabulin CAS No. 849550-05-6

Cevipabulin

Cat. No.: B1684092
CAS No.: 849550-05-6
M. Wt: 464.8 g/mol
InChI Key: ZUZPCOQWSYNWLU-VIFPVBQESA-N
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Description

Cevipabulin, also known as TTI-237, is a synthetic tubulin inhibitor with significant anticancer activity. It is widely recognized as a microtubule-stabilizing agent that binds to the vinblastine site on tubulin. This compound has been used in clinical trials for the treatment of advanced malignant solid tumors .

Future Directions

The discovery of a new agent binding site on α-tubulin by Cevipabulin sheds light on the development of tubulin degraders as a new generation of antimicrotubule drugs targeting this novel site . This could potentially lead to the development of more effective treatments for various types of cancer.

Mechanism of Action

Target of Action

Cevipabulin, a novel synthetic molecule, primarily targets microtubules in cells . Microtubules, composed of αβ-tubulin heterodimers, are crucial structural and regulatory components of cells . They play key roles in many important cellular events, especially cell division .

Mode of Action

This compound appears to bind at the vinca site on β-tubulin, but it also exhibits some properties similar to those of taxane-site ligands, such as enhancing tubulin polymerization . Interestingly, in addition to binding to the vinblastine site, this compound also binds to a new site on α-tubulin . This new site is responsible for its tubulin degradation effect .

Biochemical Pathways

This compound affects the microtubule assembly pathway . It enhances the longitudinal interactions but inhibits the lateral interactions of tubulins, thus inducing tubulin protofilament polymerization . This leads to the tangling of tubulins into irregular aggregates .

Pharmacokinetics

It is known that this compound isstable and water-soluble , and can be administered intravenously or orally in saline . These properties suggest that this compound may have good bioavailability, but more research is needed to confirm this.

Result of Action

This compound’s binding to the new site on α-tubulin pushes the αT5 loop outward, making the nonexchangeable GTP exchangeable . This reduces the stability of tubulin, leading to its destabilization and degradation . As a result, this compound promotes cell death by interfering with the crucial structural and regulatory function of microtubules in cells .

Biochemical Analysis

Chemical Reactions Analysis

Cevipabulin undergoes several types of chemical reactions, including binding to specific sites on tubulin. It binds to the vinblastine site on β-tubulin and a novel site on α-tubulin, leading to tubulin destabilization and degradation . The compound’s interaction with tubulin involves the exchange of nonexchangeable GTP, reducing the stability of tubulin and promoting its degradation . Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the binding of this compound to tubulin.

Scientific Research Applications

Cevipabulin has been extensively studied for its anticancer properties. It has shown significant activity against a variety of tumors, including those resistant to paclitaxel and vincristine . The compound’s ability to bind to multiple sites on tubulin makes it a promising candidate for the development of new anticancer drugs. Additionally, this compound’s unique mechanism of action has provided valuable insights into the development of tubulin degraders as a new generation of antimicrotubule drugs .

Properties

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPCOQWSYNWLU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF5N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233997
Record name Cevipabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849550-05-6
Record name Cevipabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevipabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12533
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cevipabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEVIPABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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